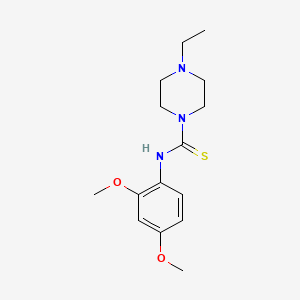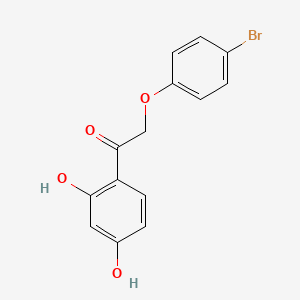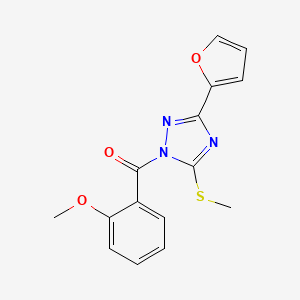![molecular formula C17H19NO3S2 B5829871 isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5829871.png)
isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate, also known as IMPT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been explored in detail. In
作用机制
The mechanism of action of isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate involves the inhibition of the activity of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a protein that is involved in the regulation of the immune response and the expression of genes that are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has been found to induce apoptosis in cancer cells by activating certain signaling pathways.
实验室实验的优点和局限性
Isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. It has also been found to have low toxicity and is well-tolerated by cells. However, isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has certain limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to cells or animals. It also has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate. One area of research is the development of more efficient synthesis methods for isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate. Another area of research is the exploration of its potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Further research is also needed to elucidate the mechanism of action of isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate and to identify its targets in cells and tissues. Finally, more research is needed to explore the potential advantages and limitations of isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate in lab experiments and in vivo.
合成方法
The synthesis of isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has been achieved using various methods, including the reaction of 5-methyl-2-thiophenecarboxylic acid with isopropyl chloroformate and phenylthioacetic acid, followed by the reaction with ammonium hydroxide and acetic anhydride. Another method involves the reaction of 5-methyl-2-thiophenecarboxylic acid with isopropyl chloroformate, phenylthioacetic acid, and triethylamine, followed by the reaction with ammonium hydroxide and acetic anhydride. These methods have been found to be efficient and yield high-quality isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate.
科学研究应用
Isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has been found to inhibit the activity of certain enzymes and proteins that are involved in the development of these diseases.
属性
IUPAC Name |
propan-2-yl 5-methyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-11(2)21-17(20)14-9-12(3)23-16(14)18-15(19)10-22-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRGQVMRXIGGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CSC2=CC=CC=C2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5829793.png)

![methyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5829810.png)
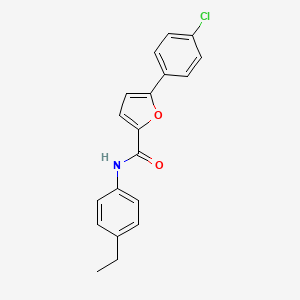
![N-allyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829824.png)
![3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5829836.png)
![2,2'-{[(4-chlorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5829840.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5829843.png)
![N-(4-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5829848.png)
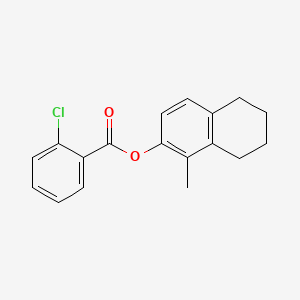
![2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5829851.png)
